
FMoc-L-Dap(Boc)-OH. H2O
Vue d'ensemble
Description
FMoc-L-Dap(Boc)-OH. H2O is a compound used in peptide synthesis . It is also known as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid . The compound has a molecular formula of C23H26N2O6 .
Molecular Structure Analysis
The molecular weight of this compound is 426.46 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)NCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Protected Amino Acids
A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is combined with acid-labile tert-butyloxycarbonyl (Boc) moieties. This approach utilizes reductive amination and oxidation steps to introduce the necessary functional groups, maintaining the chirality of the starting amino acid template throughout the synthetic process (Temperini et al., 2020).
Peptide Synthesis
FMoc-L-Dap(Boc)-OH. H2O is used in peptide synthesis, leveraging the Fmoc group for N-α-protection, which is pivotal in solid-phase peptide synthesis (SPPS). The Boc group provides orthogonal protection, allowing selective deprotection and coupling steps. This dual protection strategy facilitates the synthesis of complex peptides and proteins by sequential addition of amino acids (Rao et al., 2006).
Polypeptide Synthesis Improvement
The compound plays a crucial role in simplifying and improving the synthetic methods of polypeptides. By providing protection to amino groups, it enables the preparation of intermediates like Fmoc-L-Lys(Boc)-OH, which are essential for constructing polypeptides with desired sequences and functionalities (Zhao & Key, 2013).
Oligomerization of PNA Monomers
Fmoc/Boc-protected PNA monomers, including those derived from this compound, are used in the oligomerization process to create peptide nucleic acids (PNAs). This approach allows for the inclusion of non-standard bases like 2,6-diaminopurine, enhancing the selective binding capabilities of PNAs to complementary DNA strands, thus broadening their application in genetic research and diagnostics (St Amant & Hudson, 2012).
Self-Assembled Nanostructures
The self-assembly properties of this compound and related compounds have been explored for the formation of nanostructures. These compounds can self-assemble into various morphologies, such as spheres, rods, and nanotubes, under different conditions. This capability is of great interest in the fields of material science and nanotechnology, where such structures could be used as building blocks for more complex systems (Gour et al., 2021).
Mécanisme D'action
Target of Action
FMoc-L-Dap(Boc)-OH. H2O is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by FMoc-L-Dap(Boc)-OH. H2O are primarily related to the self-assembly of peptides . The compound’s aromatic side chains, such as those in Fmoc-β-(2-naphthyl)-alanine, promote self-assembly by forming π-π interactions both between Fmoc groups and side-chain phenyl rings .
Pharmacokinetics
The pharmacokinetics of FMoc-L-Dap(Boc)-OHThe compound’s self-assembly features and potential applications suggest that it may have unique pharmacokinetic properties that warrant further investigation .
Result of Action
The primary result of FMoc-L-Dap(Boc)-OH. H2O’s action is the formation of self-assembled structures . These structures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Action Environment
The action of FMoc-L-Dap(Boc)-OH. H2O can be influenced by various environmental factors. For instance, the balance among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking, can affect the gelification process
Analyse Biochimique
Biochemical Properties
FMoc-L-Dap(Boc)-OH. H2O plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is commonly used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and activators like DIPEA (N,N-Diisopropylethylamine). These interactions facilitate the formation of peptide bonds by activating the carboxyl group of the amino acid, allowing it to react with the amino group of another amino acid. The FMoc group is then removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain .
Cellular Effects
This compound can influence various cellular processes, particularly in the context of peptide-based drug delivery systems. The compound can be used to synthesize peptides that interact with cell surface receptors, influencing cell signaling pathways and gene expression. For example, peptides synthesized using this compound can be designed to target specific receptors on cancer cells, leading to the activation of apoptotic pathways and subsequent cell death. Additionally, these peptides can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The FMoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. The Boc group protects the side chain amino group, allowing for selective deprotection and further functionalization. The removal of the FMoc group is typically achieved using a base such as piperidine, which cleaves the FMoc group and exposes the amino group for further reactions. This selective deprotection allows for the stepwise addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the stability of the FMoc and Boc protecting groups is crucial for the success of the synthesis process. The FMoc group is typically stable under acidic conditions but can be removed using a base such as piperidine. The Boc group is stable under basic conditions but can be removed using an acid such as trifluoroacetic acid (TFA). Long-term studies have shown that peptides synthesized using FMoc-L-Dap(Boc)-OH. H2O retain their stability and functionality over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as liver and kidney damage. Studies have shown that the threshold dose for toxicity varies depending on the animal model used, with some species being more sensitive to the compound than others. It is important to carefully monitor the dosage and administration of FMoc-L-Dap(Boc)-OH. H2O in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the context of peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds and release the individual amino acids. Additionally, the FMoc and Boc protecting groups are metabolized by enzymes such as esterases and amidases, which cleave the protecting groups and release the free amino acids. These metabolic pathways are crucial for the successful synthesis and degradation of peptides synthesized using FMoc-L-Dap(Boc)-OH. H2O .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is generally hydrophobic due to the presence of the FMoc and Boc groups, which can facilitate its transport across cell membranes. Once inside the cell, the compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. Studies have shown that FMoc-L-Dap(Boc)-OH. H2O can accumulate in the endoplasmic reticulum and Golgi apparatus, where it can be further processed and incorporated into peptides .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is typically localized to the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and processing of peptides. Additionally, this compound can be targeted to specific cellular compartments through the use of targeting signals and post-translational modifications. For example, peptides synthesized using FMoc-L-Dap(Boc)-OH. H2O can be modified with targeting signals that direct them to the mitochondria or nucleus, where they can exert their effects on cellular function .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6.H2O/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27);1H2/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXYBNQAZAQRZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


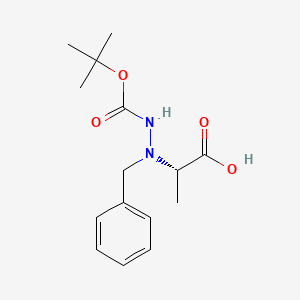

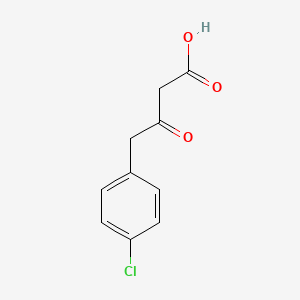
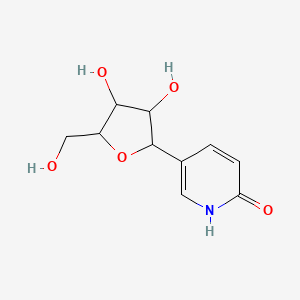
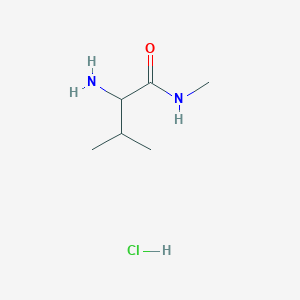
![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
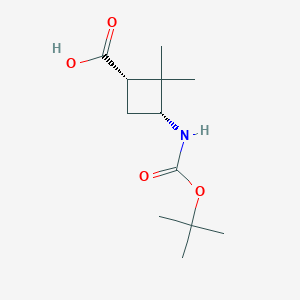



![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)
![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)

